Cas no 2229581-35-3 (tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate)

tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate
- 2229581-35-3
- EN300-1875094
- tert-butyl N-[2-(azetidin-2-yl)-4-hydroxyphenyl]carbamate
-
- インチ: 1S/C14H20N2O3/c1-14(2,3)19-13(18)16-12-5-4-9(17)8-10(12)11-6-7-15-11/h4-5,8,11,15,17H,6-7H2,1-3H3,(H,16,18)
- InChIKey: JCKQVSSJZZUTAY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1C1CCN1)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 264.14739250g/mol
- どういたいしつりょう: 264.14739250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1875094-2.5g |
tert-butyl N-[2-(azetidin-2-yl)-4-hydroxyphenyl]carbamate |
2229581-35-3 | 2.5g |
$3025.0 | 2023-09-18 | ||
Enamine | EN300-1875094-0.25g |
tert-butyl N-[2-(azetidin-2-yl)-4-hydroxyphenyl]carbamate |
2229581-35-3 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1875094-5.0g |
tert-butyl N-[2-(azetidin-2-yl)-4-hydroxyphenyl]carbamate |
2229581-35-3 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1875094-10.0g |
tert-butyl N-[2-(azetidin-2-yl)-4-hydroxyphenyl]carbamate |
2229581-35-3 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1875094-0.05g |
tert-butyl N-[2-(azetidin-2-yl)-4-hydroxyphenyl]carbamate |
2229581-35-3 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1875094-1.0g |
tert-butyl N-[2-(azetidin-2-yl)-4-hydroxyphenyl]carbamate |
2229581-35-3 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1875094-0.5g |
tert-butyl N-[2-(azetidin-2-yl)-4-hydroxyphenyl]carbamate |
2229581-35-3 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1875094-0.1g |
tert-butyl N-[2-(azetidin-2-yl)-4-hydroxyphenyl]carbamate |
2229581-35-3 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1875094-1g |
tert-butyl N-[2-(azetidin-2-yl)-4-hydroxyphenyl]carbamate |
2229581-35-3 | 1g |
$1543.0 | 2023-09-18 | ||
Enamine | EN300-1875094-5g |
tert-butyl N-[2-(azetidin-2-yl)-4-hydroxyphenyl]carbamate |
2229581-35-3 | 5g |
$4475.0 | 2023-09-18 |
tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamateに関する追加情報
tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate (CAS No. 2229581-35-3)
The compound tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate (CAS No. 2229581-35-3) is a complex organic molecule with significant potential in the field of pharmaceutical research and development. This compound is characterized by its unique structure, which includes a tert-butyl group, an azetidin-2-yl group, and a 4-hydroxyphenyl group. These structural elements contribute to its diverse chemical properties and functional applications.
The synthesis of this compound involves a series of carefully designed chemical reactions, including nucleophilic substitution, condensation, and protection/deprotection steps. The presence of the azetidine ring introduces rigidity and stability to the molecule, while the hydroxyl group on the phenyl ring provides opportunities for further functionalization. Recent studies have highlighted the importance of such structural features in enhancing bioavailability and pharmacokinetic properties.
In terms of applications, this compound has shown promise in various areas of drug discovery. For instance, it has been investigated as a potential lead compound for anti-inflammatory agents due to its ability to modulate key inflammatory pathways. Additionally, its structure suggests potential interactions with G-protein coupled receptors (GPCRs), making it a candidate for drug development targeting central nervous system disorders.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with various biological targets. Molecular docking studies have revealed that the tert-butyl group plays a critical role in stabilizing interactions within receptor binding sites. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and selectivity.
The integration of experimental and computational approaches has significantly accelerated the exploration of this compound's pharmacological profile. Preclinical studies have demonstrated moderate efficacy in animal models of chronic inflammation and neuropathic pain, suggesting its potential as a therapeutic agent. However, further research is required to optimize its pharmacokinetic properties and assess its safety profile.
In conclusion, tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate (CAS No. 2229581-35-3) represents a valuable addition to the arsenal of compounds being explored for drug discovery. Its unique structure, combined with recent advances in chemical synthesis and computational modeling, positions it as a promising candidate for addressing unmet medical needs in various therapeutic areas.
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